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molecular formula C13H10BrClN2O B8577182 2-amino-N-(4-bromophenyl)-5-chlorobenzamide

2-amino-N-(4-bromophenyl)-5-chlorobenzamide

Cat. No. B8577182
M. Wt: 325.59 g/mol
InChI Key: CQXGWIYJBKLOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06458845B1

Procedure details

A similar procedure starting from 5-chloroisatoic anhydride and 4-bromoaniline gave N-(4-bromophenyl)-2-amino-5-chlorobenzamide which gave the expected NMR, MS, and elemental analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9]C(=O)[NH:11][C:5]2=[CH:4][CH:3]=1)=O.[Br:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1>>[Br:14][C:15]1[CH:21]=[CH:20][C:18]([NH:19][C:7](=[O:9])[C:6]2[CH:13]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=2[NH2:11])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)NC(C1=C(C=CC(=C1)Cl)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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